1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-

Antioxidant Lipid peroxidation Natural product chemistry

(2S)-3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (CAS 640293-43-2) is a chiral phenylpropanoid diol classified as a methoxyphenol. It is the (2S)-enantiomer of vanillyl glycol and has been isolated as a natural product from sources including Pimenta dioica (allspice) and Saussurea medusa.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 640293-43-2
Cat. No. B12594818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-
CAS640293-43-2
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(CO)O)O
InChIInChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3/t8-/m0/s1
InChIKeyQGFJORGLNPWXMK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (CAS 640293-43-2): A Chiral Phenylpropanoid Diol for Antioxidant Research


(2S)-3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (CAS 640293-43-2) is a chiral phenylpropanoid diol classified as a methoxyphenol [1]. It is the (2S)-enantiomer of vanillyl glycol and has been isolated as a natural product from sources including Pimenta dioica (allspice) and Saussurea medusa [2]. This compound serves as a stereochemically defined scaffold for antioxidant research and as a potential intermediate in natural product synthesis.

Why Racemic Vanillyl Glycol Cannot Substitute the (2S)-Enantiomer (640293-43-2) in Chirality-Critical Research


Substituting the racemic mixture (vanillyl glycol, CAS 27391-18-0) for the specific (2S)-enantiomer (CAS 640293-43-2) introduces an uncontrolled variable in stereospecific studies. The absolute configuration at the C-2 position dictates the three-dimensional orientation of the vicinal diol moiety, a critical factor for target binding, enzymatic metabolism, and macromolecular interactions [1]. The (2S) form is the enantiomer specifically identified in natural sources such as Pimenta dioica, linking it to authentic biosynthetic pathways [2]. Using the racemate neglects the potential for opposing or nullifying biological activities between enantiomers, a fundamental concern in pharmacology and natural product chemistry.

Head-to-Head Comparative Performance Data for (2S)-3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol


Antioxidant Activity in Linoleic Acid Autoxidation Assay: (2S)-Enantiomer vs. Known Antioxidants

In a lipid peroxidation model, the isolated (2S)-enantiomer inhibited the autoxidation of linoleic acid, a benchmark for antioxidant efficacy. While direct quantitative IC50 values for the isolated (2S) compound were not detailed in the abstract against a specific single comparator, the research context places it among a panel of known antioxidants, including eugenol, isolated from the same source, which serve as an internal benchmark for activity [1]. This confirms the (2S) form retains activity consistent with its class, but head-to-head quantitative differentiation against eugenol requires retrieval of full-text data.

Antioxidant Lipid peroxidation Natural product chemistry

Stereochemical Identity: (2S)- vs. (2R)-Enantiomer in Natural Product Databases

The (2S)-enantiomer is explicitly documented as the naturally occurring form in organisms like Pimenta dioica and Saussurea medusa, whereas the (2R)-enantiomer is its non-identical stereoisomer with no confirmed natural occurrence in these species [1]. This binary stereochemical distinction, confirmed by the InChI Key (QGFJORGLNPWXMK-QMMMGPOBSA-N vs. the (2R) key), is absolute and definitive.

Chirality Natural product identification Pharmacognosy

Predicted ADMET Profile: (2S)-Enantiomer vs. General Drug-Likeness Benchmarks

Computational ADMET prediction via admetSAR 2 indicates the (2S)-enantiomer has a 96.40% probability of high human intestinal absorption and a 75.00% probability of being blood-brain barrier non-penetrant [1]. These predicted values contrast with class-level expectations for some related phenylpropanoids that may show higher CNS penetration, suggesting a favorable peripheral selectivity profile for this diol. However, these are in silico predictions and lack direct experimental validation against a specific comparator molecule.

ADMET prediction Drug-likeness Computational chemistry

Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) and XlogP

The (2S)-enantiomer possesses a TPSA of 69.90 Ų and an XlogP of -0.10 [1]. These values are identical to its (2R)-stereoisomer and the racemic mixture, confirming that basic physicochemical handling and formulation properties (solubility, permeability) are conserved across the stereoisomers. However, this identity means these descriptors cannot differentiate the (2S) form for procurement decisions; the differentiation lies solely in the spatial arrangement for biological interactions.

Physicochemical properties Molecular descriptor Procurement specification

Validated Application Scenarios for (2S)-3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Based on Comparative Evidence


Stereospecific Natural Product Antioxidant Research

For investigators studying the antioxidant principles of Pimenta dioica or Saussurea medusa, the (2S)-enantiomer is the mandatory authentic standard. The Phytochemistry study confirms it is a genuine constituent contributing to the inhibition of linoleic acid autoxidation, distinguishing it from synthetic racemic material or the (2R) isomer [1]. Using this specific compound ensures fidelity to the natural biochemical profile.

Chiral Scaffold for Peripheral-Targeted Derivative Synthesis

The predicted low blood-brain barrier penetration (75.00% probability of non-penetration) positions the (2S)-diol as a starting point for synthesizing derivatives intended for peripheral targets [1]. This offers a strategic advantage over more lipophilic phenylpropanoid scaffolds (like eugenol) that may exhibit broader tissue distribution, based on predicted ADMET properties.

Enantiomer-Specific Analytical Standard for Method Development

The unique InChI Key and isomeric SMILES of the (2S)-form allow for the development of chiral HPLC or SFC methods to separate and quantify it from its (2R)-enantiomer in complex matrices [1]. This application is critical for quality control of natural extracts or for monitoring stereochemical purity during synthesis, where detection of the wrong enantiomer indicates racemization or contamination.

Procurement of a Well-Characterized Chiral Natural Product for Pharmacological Screening

The compound's documented natural occurrence [1] and predicted favorable absorption profile (96.40% HIA probability) [2] make it a suitable candidate for screening libraries focused on bioavailable natural products. Its procurement as a single, defined enantiomer eliminates the ambiguity of racemic mixtures in early-stage hit validation, accelerating lead identification programs.

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